An In-depth Technical Guide to 1,4-Bis(2-chloroethyl)piperazine: Chemical Properties and Structure
An In-depth Technical Guide to 1,4-Bis(2-chloroethyl)piperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,4-Bis(2-chloroethyl)piperazine. This compound is a key intermediate and byproduct in the synthesis of various biologically active piperazine derivatives. A thorough understanding of its characteristics is crucial for optimizing synthetic routes and for the development of novel therapeutics.
Chemical Properties
The fundamental chemical and physical properties of 1,4-Bis(2-chloroethyl)piperazine are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1,4-bis(2-chloroethyl)piperazine | |
| CAS Number | 1009-85-4 | [1] |
| Molecular Formula | C8H16Cl2N2 | [1][2] |
| Molecular Weight | 211.13 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | 98% | |
| Storage | Sealed in dry, store in freezer, under -20°C; Storage temp. 4°C | [1] |
| InChI | 1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 | |
| InChI Key | JPFYIYQIGQYIMC-UHFFFAOYSA-N |
Chemical Structure
1,4-Bis(2-chloroethyl)piperazine possesses a symmetrical structure characterized by a central piperazine ring. Each of the two nitrogen atoms of the piperazine ring is substituted with a 2-chloroethyl group (-CH2CH2Cl). The presence of these two reactive chloroethyl groups makes it a bifunctional alkylating agent.[4] This bifunctionality is key to its utility in the synthesis of more complex molecules and also contributes to its reactivity profile.[4]
The reactivity of the chloroethyl groups is a defining characteristic. These groups serve as electrophilic sites, making them susceptible to nucleophilic substitution.[5] The chlorine atom acts as a good leaving group, allowing for the formation of new bonds at these positions.[5] Furthermore, β-chloroethylamines like this compound can undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium ion.[5] This cyclization is often the rate-limiting step in reactions with nucleophiles.[5]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of piperazine derivatives are essential for researchers in drug development. Below are representative protocols based on established methods.
Synthesis of 1,4-Bis(2-chloroethyl)piperazine
The synthesis of 1,4-Bis(2-chloroethyl)piperazine is often a challenge when the desired product is the monosubstituted 1-(2-chloroethyl)piperazine.[3] However, by adjusting reaction conditions, the formation of the disubstituted product can be favored. The primary synthetic route involves the N-alkylation of piperazine.[3]
Objective: To synthesize 1,4-Bis(2-chloroethyl)piperazine via the N-alkylation of piperazine.
Materials:
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Piperazine
-
A suitable chloroethylating agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane)
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A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
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A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve piperazine and the base in the chosen solvent within a reaction flask.
-
Add at least two equivalents of the chloroethylating agent to the mixture to favor disubstitution.
-
Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and stir.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent.
Caption: Synthetic pathway for 1,4-Bis(2-chloroethyl)piperazine.
Characterization of Reaction Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.[3] It allows for the clear distinction between the monosubstituted and disubstituted piperazine products.[3]
Objective: To analyze the reaction mixture and determine the purity of the synthesized 1,4-Bis(2-chloroethyl)piperazine.
Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector
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C18 reverse-phase column
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.[3]
Procedure:
-
Prepare standard solutions of known concentrations for 1-(2-chloroethyl)piperazine and, if available, 1,4-bis(2-chloroethyl)piperazine.[3]
-
Dilute a small aliquot of the reaction mixture in the mobile phase.[3]
-
Inject the prepared sample and standards onto the HPLC system.[3]
-
Monitor the elution profile at a suitable UV wavelength. The retention times for the mono- and disubstituted products will be distinct.
-
Quantify the components in the reaction mixture by comparing the peak areas to those of the standard solutions.
